molecular formula C8H5F5OS B14629561 Ethanol, 2-[(pentafluorophenyl)thio]- CAS No. 56717-45-4

Ethanol, 2-[(pentafluorophenyl)thio]-

Cat. No.: B14629561
CAS No.: 56717-45-4
M. Wt: 244.18 g/mol
InChI Key: JSVUEOCPUVINEU-UHFFFAOYSA-N
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Description

Ethanol, 2-[(pentafluorophenyl)thio]-: is an organic compound with the molecular formula C8H5F5OS It is characterized by the presence of a pentafluorophenyl group attached to a thioether linkage, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[(pentafluorophenyl)thio]- typically involves the nucleophilic substitution reaction of a pentafluorophenyl halide with a thiol compound. The reaction is carried out under basic conditions, often using a source of fluoride ions as a base to deprotonate the thiol, forming a thiolate anion. This thiolate anion then attacks the pentafluorophenyl halide, resulting in the formation of the desired thioether compound .

Industrial Production Methods: While specific industrial production methods for Ethanol, 2-[(pentafluorophenyl)thio]- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity suitable for industrial applications.

Mechanism of Action

The mechanism of action of Ethanol, 2-[(pentafluorophenyl)thio]- involves its ability to participate in nucleophilic substitution reactions. The thiol group, when deprotonated to form a thiolate anion, acts as a strong nucleophile, attacking electrophilic centers such as halides. This results in the formation of thioether linkages, which are crucial in various chemical and biological processes .

Comparison with Similar Compounds

Uniqueness: Ethanol, 2-[(pentafluorophenyl)thio]- is unique due to the combination of the pentafluorophenyl group and the thiol functionality.

Properties

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)sulfanylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5OS/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h14H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVUEOCPUVINEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC1=C(C(=C(C(=C1F)F)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70484055
Record name Ethanol, 2-[(pentafluorophenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56717-45-4
Record name Ethanol, 2-[(pentafluorophenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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